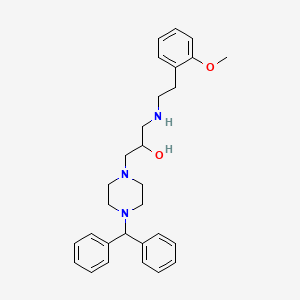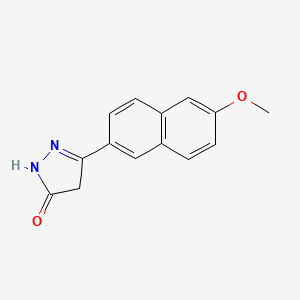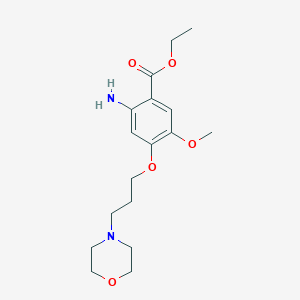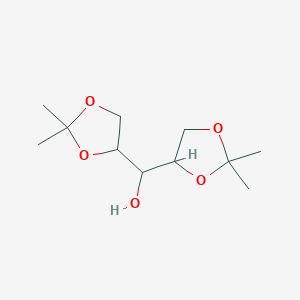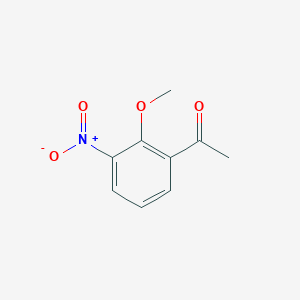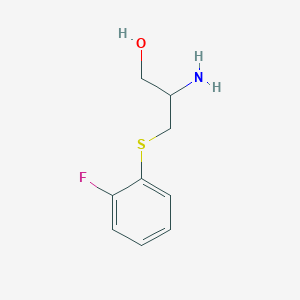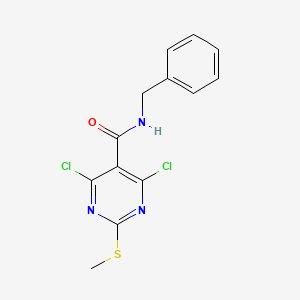
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide
Overview
Description
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C12H9Cl2N3O2S. This compound is known for its unique structure, which includes a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, a methylsulfanyl group at position 2, and a carboxylic acid benzylamide group at position 5. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide typically involves multiple stepsThe final step involves the formation of the benzylamide derivative through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Amide Coupling Reactions: The carboxylic acid group can form amides with different amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Amide Coupling Reactions: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Amide Coupling Reactions: Products include different amide derivatives.
Scientific Research Applications
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid methyl ester
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid ethylamide
Uniqueness
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is unique due to its benzylamide group, which imparts specific chemical properties and biological activities. This makes it distinct from other similar compounds that may have different substituents at the carboxylic acid position .
Properties
Molecular Formula |
C13H11Cl2N3OS |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
N-benzyl-4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-20-13-17-10(14)9(11(15)18-13)12(19)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19) |
InChI Key |
SJXFVWHMSYNKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(=O)NCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
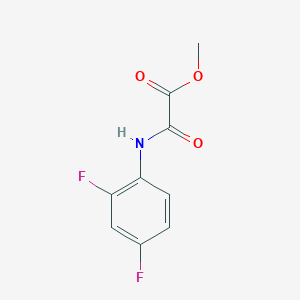
![1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate](/img/structure/B8382831.png)


